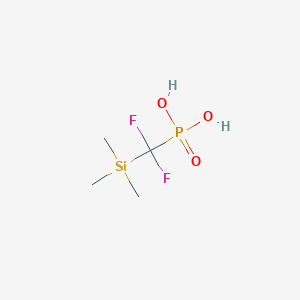
Difluoro(trimethylsilyl)methylphosphonic acid
Übersicht
Beschreibung
“Difluoro(trimethylsilyl)methylphosphonic acid” is a chemical compound used in scientific research. Its unique properties make it valuable for various applications, including catalysis, drug discovery, and material synthesis. It is also used as a new NMR chemical shift standard and pH indicator, which is demonstrated for in situ determination of pH in complex biofluids .
Molecular Structure Analysis
The linear formula of “Difluoro(trimethylsilyl)methylphosphonic acid” is (CH3)3SiCF2P(O)(OC2H5)2. It has a molecular weight of 260.29 .
Chemical Reactions Analysis
“Difluoro(trimethylsilyl)methylphosphonic acid” can be used to assess the near-neutral pH of biological samples . The hydrolysis of phosphinates and phosphonates, which are useful intermediates and biologically active compounds, may take place under both acidic and basic conditions .
Physical And Chemical Properties Analysis
“Difluoro(trimethylsilyl)methylphosphonic acid” is a liquid with a refractive index of n20/D 1.414 (lit.) n20/D 1.416-1.418. It has a boiling point of 75 °C/0.2 mmHg (lit.) and a density of 1.077 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Nucleophilic Difluoromethylenation in Organic Chemistry
Difluoro(trimethylsilyl)methylphosphonic acid and its derivatives have been extensively used in organic chemistry, particularly in the nucleophilic difluoromethylenation of aldehydes and ketones. This process, facilitated by diethyl difluoro(trimethylsilyl)methylphosphonate, enables the generation of reactive carbanion species under mild conditions, contributing to the synthesis of phosphates of syn and anti 2,2-difluoro-1,3-diols (Alexandrova & Beier, 2009).
Medicinal Chemistry Applications
The compound is also significant in medicinal chemistry. For example, a general difluoromethylenation of various types of ketones using diethyl (difluoro(trimethylsilyl)methyl)phosphonate has been reported. This method facilitates access to structurally diverse β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).
Analytical Chemistry: Detection of Nerve Agent Degradation Products
In analytical chemistry, difluoro(trimethylsilyl)methylphosphonic acid derivatives are used in detecting nerve agent degradation products. Gas chromatography-mass spectrometry methods have been developed using trimethylsilyl derivatives for the quantitation of nerve agent degradation products in human plasma (Wang et al., 2005). Similarly, the detection of alkyl methylphosphonic acids in complex matrices using gas chromatography-tandem mass spectrometry has been reported (Rohrbaugh & Sarver, 1998).
Synthesis of Novel Organic Compounds
The compound plays a role in the synthesis of novel organic compounds. For instance, difluoro(trimethylsilyl)acetamides have been used as precursors for the synthesis of 3,3-difluoroazetidinones, showcasing its versatility in organic synthesis (Bordeau et al., 2006).
Eigenschaften
IUPAC Name |
[difluoro(trimethylsilyl)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11F2O3PSi/c1-11(2,3)4(5,6)10(7,8)9/h1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNQDNPBGPSXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11F2O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoro(trimethylsilyl)methylphosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)

![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)

![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1463040.png)


![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)



![1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine](/img/structure/B1463052.png)